4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing both aliphatic and heterocyclic components. The official International Union of Pure and Applied Chemistry name is 4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-amine, which precisely describes the structural arrangement of functional groups and substituents. This nomenclature reflects the compound's primary structure consisting of a pentane backbone with specific substitution patterns and a pyrazole ring attachment.
The molecular formula C₁₁H₂₁N₃ indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms. This stoichiometric composition reveals the substantial molecular complexity and the presence of multiple nitrogen-containing functional groups characteristic of pyrazole derivatives. The molecular weight of 195.30 grams per mole provides quantitative information essential for analytical and synthetic applications.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃ |
| Molecular Weight | 195.30 g/mol |
| International Union of Pure and Applied Chemistry Name | 4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-amine |
| Chemical Abstracts Service Registry Number | 1496196-27-0 |
| PubChem Compound Identifier | 65200718 |
The structural analysis reveals a branched aliphatic chain containing gem-dimethyl substitution at the fourth carbon position, creating significant steric bulk within the molecular framework. The pyrazole ring system, a five-membered heterocycle containing two nitrogen atoms, is methylated at the nitrogen-1 position and connected to the aliphatic chain through the carbon-3 position. This arrangement creates a unique molecular topology combining saturated and unsaturated components with specific geometric constraints.
The International Chemical Identifier string InChI=1S/C11H21N3/c1-11(2,3)7-5-9(12)10-6-8-14(4)13-10/h6,8-9H,5,7,12H2,1-4H3 provides a standardized machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key DHLZMDWIOFGVRR-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation CC(C)(C)CCC(C1=NN(C=C1)C)N offers an alternative linear representation suitable for computational chemistry applications.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis provides crucial structural information for this compound through examination of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to different chemical environments within the molecule. The gem-dimethyl groups at the 4-position of the pentane chain generate a singlet signal in the aliphatic region, typically appearing around 0.9-1.0 parts per million due to their equivalent chemical environment and lack of neighboring protons.
The methylene protons of the pentane backbone display complex multipicity patterns reflecting their diastereotopic relationships and coupling interactions with adjacent carbon centers. The alpha-proton adjacent to the amine functionality exhibits characteristic downfield shifting due to the electron-withdrawing effect of the nitrogen atom, typically appearing around 2.5-3.0 parts per million. This chemical shift pattern provides diagnostic information for structural confirmation and purity assessment.
The pyrazole ring system contributes distinctive aromatic signals to the nuclear magnetic resonance spectrum. The hydrogen atoms at positions 4 and 5 of the pyrazole ring appear as separate signals in the aromatic region, typically between 6.0-8.0 parts per million. The nitrogen-methyl group attached to the pyrazole ring generates a characteristic singlet signal around 3.8-4.0 parts per million, reflecting the electron-donating environment of the heterocyclic nitrogen atom.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (parts per million) | Multiplicity | Assignment |
|---|---|---|---|
| Gem-dimethyl groups | 0.9-1.0 | Singlet | C(CH₃)₂ |
| Pentane backbone CH₂ | 1.2-2.0 | Complex multiplets | Aliphatic CH₂ |
| Alpha-CH adjacent to amine | 2.5-3.0 | Multiplet | CHN |
| Nitrogen-methyl (pyrazole) | 3.8-4.0 | Singlet | N-CH₃ |
| Pyrazole ring protons | 6.0-8.0 | Singlets/doublets | Aromatic CH |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the diverse carbon environments present in the molecular structure. The quaternary carbon bearing the gem-dimethyl groups appears significantly upfield due to its saturated nature and multiple alkyl substitution. The pyrazole ring carbons exhibit characteristic aromatic carbon chemical shifts, with the nitrogen-bearing carbons showing distinctive patterns due to their heterocyclic environment.
Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups. The primary amine functionality generates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber range, appearing as sharp absorption bands indicative of the free amine groups. The aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber region, with the gem-dimethyl groups contributing to the complexity of this spectral region.
The pyrazole ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 wavenumbers. These characteristic absorptions provide diagnostic information for confirming the presence and substitution pattern of the heterocyclic component. The absence of carbonyl or other heteroatom functionalities simplifies the infrared spectrum interpretation and confirms the proposed molecular structure.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation pattern information characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the amine functionality, cleavage of the alkyl chain, and pyrazole ring fragmentations that provide structural confirmation through comparison with known fragmentation mechanisms for similar compounds.
Crystallographic Analysis and Stereochemical Considerations
Crystallographic analysis of pyrazole-containing compounds similar to this compound provides valuable insights into three-dimensional molecular geometry and solid-state packing arrangements. X-ray crystallographic studies of related pyrazole derivatives have revealed important structural features including ring planarity, substituent orientations, and intermolecular interactions. The pyrazole ring system typically maintains planarity due to its aromatic character, while substituent groups adopt conformations that minimize steric interactions.
The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing the amine functionality. This asymmetric carbon creates the potential for enantiomeric forms, although the compound as typically synthesized may exist as a racemic mixture. The absolute configuration of this stereocenter significantly influences the three-dimensional molecular shape and potential biological activity profiles.
Conformational analysis demonstrates that the flexible aliphatic chain adopts various rotational conformers in solution, while the pyrazole ring maintains its planar geometry. The gem-dimethyl substitution at the 4-position creates significant steric bulk that influences the preferred conformations of the pentane backbone. Molecular modeling studies suggest that extended conformations are energetically favored to minimize steric interactions between the bulky substituents and the pyrazole ring system.
X-ray crystallographic studies of analogous pyrazole derivatives have shown that the heterocyclic ring can adopt different orientations relative to attached substituents. In the case of pyrazolo-quinazolinone systems, crystallographic analysis revealed offset angles of approximately 24 degrees between aromatic ring systems, indicating significant conformational flexibility. Similar geometric considerations apply to this compound, where the pyrazole ring orientation relative to the aliphatic chain influences overall molecular shape.
| Structural Parameter | Typical Value | Impact on Properties |
|---|---|---|
| Pyrazole ring planarity | < 0.1 Å deviation | Maintains aromatic character |
| C-N-C bond angles | 105-109° | Tetrahedral amine geometry |
| Dihedral angles | Variable | Conformational flexibility |
| Intermolecular distances | 2.8-3.2 Å | Hydrogen bonding potential |
The crystal packing arrangements of pyrazole-containing compounds frequently involve hydrogen bonding interactions between amine functionalities and heterocyclic nitrogen atoms. These intermolecular interactions stabilize specific crystal forms and influence physical properties such as melting point and solubility characteristics. The primary amine group in this compound serves as both hydrogen bond donor and acceptor, creating opportunities for complex supramolecular assembly patterns.
Tautomeric considerations for pyrazole derivatives include potential nitrogen proton migration, although the N-methylated pyrazole ring in this compound prevents such tautomerization. This structural feature stabilizes a single tautomeric form and eliminates potential complications arising from dynamic equilibria between different protonation states. The fixed tautomeric state contributes to the compound's chemical stability and predictable spectroscopic behavior.
The stereochemical analysis extends to consideration of potential diastereomeric relationships when the compound exists in different conformational states. While the molecule contains only one stereogenic center, the restricted rotation around certain bonds can create conformational isomers with distinct spatial arrangements. These conformational preferences influence the compound's interaction with biological targets and its overall chemical reactivity profile.
Properties
IUPAC Name |
4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-11(2,3)7-5-9(12)10-6-8-14(4)13-10/h6,8-9H,5,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLZMDWIOFGVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NN(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Pyrazole Ketone Precursors
A common intermediate related to this compound is 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one , which can be converted into the corresponding amine via reductive amination or other amination techniques.
- The ketone intermediate is synthesized by condensation reactions involving 1-methyl-1H-pyrazole derivatives and 4,4-dimethylpentanone moieties.
- Subsequent amination can be achieved by reductive amination using ammonia or primary amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
Although detailed protocols for this exact amine are scarce, this general approach is well-established in organic synthesis for converting ketones to amines.
Pyrazole Formation from Primary Amines and Diketones
A more recent and innovative method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using electrophilic amination reagents. This method is particularly relevant for synthesizing compounds like 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine, where the amine side chain is integral to the pyrazole substituent.
-
- Primary aliphatic amine (e.g., 4,4-dimethylpentan-1-amine analogs)
- 2,4-pentanedione (a diketone)
- Electrophilic amination reagent such as O-(4-nitrobenzoyl)hydroxylamine
- Solvent: DMF (dimethylformamide)
- Reaction temperature: ~85 °C
- Reaction time: ~1.5 hours
-
- Mix the primary amine, 2,4-pentanedione, and electrophilic amination reagent in DMF.
- Heat the reaction mixture at 85 °C for 1.5 hours.
- Perform workup and purification, typically involving chromatography on alumina or silica gel.
This method is advantageous due to:
- The use of primary amines as limiting reagents.
- Metal-free conditions.
- Short reaction times.
- Applicability to a wide variety of N-substituents on the pyrazole ring.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The direct preparation method was demonstrated for structurally related pyrazoles with bulky aliphatic amines, such as 2,4,4-trimethylpentan-2-amine, yielding pyrazole derivatives with similar substitution patterns.
- The reaction mechanism involves initial formation of hydrazone intermediates followed by cyclization to the pyrazole ring, facilitated by the electrophilic amination reagent.
- Purification typically involves chromatographic separation using silica gel or alumina with solvent gradients (pentane–ether or hexane–ethyl acetate).
- Characterization data include:
- 1H NMR: Signals corresponding to pyrazole protons, methyl groups, and aliphatic chain.
- 13C NMR: Resonances for aromatic carbons, methyl groups, and aliphatic carbons.
- HRMS: Molecular ion peaks consistent with the expected molecular formula.
- IR: Characteristic absorption bands for C-H, N-H, and pyrazole ring vibrations.
Notes on Alternative Synthetic Routes
- Palladium-catalyzed cross-coupling reactions have been reported for related pyrazole derivatives but are less directly applicable for the amine-substituted pentane chain.
- Classical pyrazole synthesis via hydrazine and 1,3-diketones remains a foundational method but requires additional steps to introduce the specific amine substituent.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Heterocyclic Substitution: Pyrazole vs. Imidazole vs. Triazole
The target compound’s pyrazole ring can be compared to analogs with imidazole or triazole substituents:
Key Findings :
Functional Group Variations: Amine vs. Ketone
Replacing the amine group with a ketone significantly alters physicochemical properties:
Key Findings :
- The amine group enables salt formation, enhancing solubility for pharmaceutical applications.
Substituent Branching and Steric Effects
Variations in the aliphatic chain branching influence steric hindrance and synthesis pathways:
Key Findings :
Biological Activity
Overview
4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine is a compound belonging to the pyrazole class, characterized by its unique structural features, including a five-membered heterocyclic ring with two nitrogen atoms and a branched alkane side chain. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic interventions.
Chemical Structure
The structural formula of this compound can be illustrated as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating physiological processes.
- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways and leading to biological effects such as anti-inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Studies reveal that it can modulate inflammatory cytokines and pathways, making it a candidate for further exploration in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in a mouse model of acute inflammation. Administration resulted in a significant reduction in edema compared to control groups, with a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring with amine group | Antimicrobial, anti-inflammatory |
| 3,5-Dimethylpyrazole | Different substitution pattern | Limited antimicrobial activity |
| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Contains benzoic acid moiety | Focused on different applications |
The unique structural features of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one contribute to its distinct chemical reactivity and biological properties. The presence of the branched alkane chain introduces steric hindrance that influences interactions with molecular targets.
Q & A
Q. What synthetic routes are established for 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine, and how can reaction conditions be optimized?
The synthesis involves multi-step alkylation and amination reactions. Key steps include:
- Alkylation : Reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-3-amine) with a branched alkyl halide (e.g., 4,4-dimethylpentyl bromide) under basic conditions (e.g., NaH in DMF) .
- Amination : Introducing the amine group via nucleophilic substitution or reductive amination. Ethanol or acetonitrile under reflux (60–80°C, 12–24 hours) improves yield .
- Purification : Column chromatography (ethyl acetate/hexane gradient) isolates the product. Yields range from 17–40% depending on solvent choice and catalyst (e.g., CuBr in ).
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Screen bases (e.g., Cs₂CO₃ vs. KOtBu) to reduce side reactions.
- Employ microwave-assisted synthesis to reduce reaction time .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on methyl group signals (δ 1.0–1.5 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular weight (e.g., m/z 225.21 [M+H]⁺ for C₁₁H₂₁N₃) .
- Thermal Analysis : DSC (melting point ~100–110°C) and TGA (decomposition >200°C) assess stability .
Q. How can researchers validate the purity of synthesized batches?
Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C, H, N within ±0.3% of theoretical values). Purity >95% is recommended for biological assays .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
- Standardized Assays : Use validated models (e.g., HEK293 for receptor binding) and replicate under identical conditions .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.
- In Silico Cross-Check : Compare results with molecular docking predictions (e.g., AutoDock Vina) to identify false positives .
Q. What methodologies elucidate the compound’s mechanism of action?
- In Vitro Binding Assays : Surface plasmon resonance (SPR) quantifies affinity for target receptors (e.g., GPCRs) .
- Enzyme Inhibition Studies : Monitor activity via fluorogenic substrates (e.g., caspase-3 assays) .
- Transcriptomics : RNA-seq identifies downstream gene regulation in treated cells .
Q. How can the pharmacokinetic profile be optimized?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structural Analog Screening : Modify alkyl chain length or pyrazole substituents to enhance bioavailability. For example, replacing methyl with ethyl groups improves logP .
Q. What strategies address low solubility in aqueous media?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
